molecular formula C14H11ClF3N3O B4545565 N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(6-METHYL-2-PYRIDYL)UREA

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(6-METHYL-2-PYRIDYL)UREA

Cat. No.: B4545565
M. Wt: 329.70 g/mol
InChI Key: YNCQHLNUHGWATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N’-(6-METHYL-2-PYRIDYL)UREA is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a chlorinated phenyl ring, a trifluoromethyl group, and a pyridyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N’-(6-METHYL-2-PYRIDYL)UREA typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 6-methyl-2-pyridyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N’-(6-METHYL-2-PYRIDYL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorinated phenyl ring allows for substitution reactions, where the chlorine atom can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl urea compounds.

Scientific Research Applications

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N’-(6-METHYL-2-PYRIDYL)UREA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N’-(6-METHYL-2-PYRIDYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N’-(6-METHYL-2-PYRIDYL)CARBAMATE
  • N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N’-(6-METHYL-2-PYRIDYL)THIOUREA

Uniqueness

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N’-(6-METHYL-2-PYRIDYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the pyridyl urea moiety contributes to its ability to interact with biological targets.

This detailed article provides a comprehensive overview of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N’-(6-METHYL-2-PYRIDYL)UREA, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(6-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O/c1-8-3-2-4-12(19-8)21-13(22)20-11-7-9(14(16,17)18)5-6-10(11)15/h2-7H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCQHLNUHGWATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(6-METHYL-2-PYRIDYL)UREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(6-METHYL-2-PYRIDYL)UREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(6-METHYL-2-PYRIDYL)UREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(6-METHYL-2-PYRIDYL)UREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(6-METHYL-2-PYRIDYL)UREA
Reactant of Route 6
Reactant of Route 6
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(6-METHYL-2-PYRIDYL)UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.